IMPDH2 Inhibitory Activity: Ki Profile vs. Clinical Standard Mycophenolic Acid
6-Fluoro-N2-methylpyrimidine-2,4-diamine inhibits IMPDH2 with Ki values of 240 nM (competitive), 430 nM (IMP substrate), and 440 nM (NAD substrate) [1]. The clinical IMPDH inhibitor mycophenolic acid (MPA) exhibits Ki values of 50.8 nM (NAD) and 57.7 nM (IMP) against recombinant human IMPDH2 [2]. This represents an approximately 4.2–7.6-fold lower potency for the target compound relative to the clinical standard, consistent with its role as a fragment-sized (MW 142.13) starting point rather than a fully optimized lead. For comparison, fragment-based IMPDH screening campaigns typically identify hits with IC50 values of 325–675 µM [3]; the 6-fluoro-N2-methyl derivative is therefore 700–2800-fold more potent than average fragment hits in this target class.
| Evidence Dimension | IMPDH2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (competitive), 430 nM (IMP substrate), 440 nM (NAD substrate) |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = 50.8 nM (NAD), 57.7 nM (IMP); Typical fragment hits: IC50 = 325–675 µM |
| Quantified Difference | 4.2–7.6-fold less potent than MPA; 700–2800-fold more potent than average IMPDH fragment hits |
| Conditions | Recombinant human IMPDH2; spectrophotometric assay; NAD/IMP substrates |
Why This Matters
The compound's sub-micromolar IMPDH2 Ki establishes it as a quantitatively characterized fragment starting point for IMPDH-targeted programs, differentiating it from unannotated pyrimidine-2,4-diamine building blocks that lack target engagement data.
- [1] BindingDB. BDBM50421763. Ki values: 240 nM, 430 nM, 440 nM against IMPDH2 under different substrate conditions. View Source
- [2] CiNii Research. Effect of Mycophenolate Acyl-Glucuronide on Human Recombinant Type 2 Inosine Monophosphate Dehydrogenase. 2009. MPA Ki for NAD: 50.8 nmol/L; Ki for IMP: 57.7 nmol/L. View Source
- [3] Practical Fragments Blog. Fragment linking vs IMPDH. 2018. Fragment hit IC50 range: 325–675 µM. View Source
